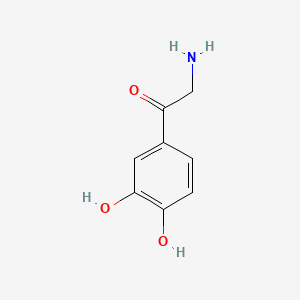

2-Amino-1-(3,4-dihydroxyphenyl)ethanone

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-1-(3,4-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,10-11H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNFQARFTXUBHJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5090-29-9 (hydrochloride) | |

| Record name | Noradrenalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10198144 | |

| Record name | Noradrenalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499-61-6 | |

| Record name | 2-Amino-1-(3,4-dihydroxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Noradrenalone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Noradrenalone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHR76MLA92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone (Noradrenalone)

Abstract: This document provides an in-depth technical overview of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as Noradrenalone or Arterenone. It details the compound's chemical and physical properties, common synthetic routes with experimental protocols, and its biological activities, including its interaction with adrenergic receptors. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a consolidated resource of key technical data and methodologies.

Introduction

This compound is a catecholamine derivative and a significant chemical intermediate in pharmaceutical synthesis. Structurally, it is an analog of norepinephrine, distinguished by a ketone group in place of the hydroxyl group on the beta-carbon of the ethylamine side chain. This structural feature significantly influences its receptor affinity and metabolic pathway compared to endogenous catecholamines like dopamine.[1] The compound, particularly its hydrochloride salt, serves as a reference standard and a precursor in the synthesis of various active pharmaceutical ingredients.[1] Its biological profile, stemming from the catechol moiety, includes antioxidant properties and interactions with adrenergic signaling pathways, making it a subject of interest in cardiovascular and respiratory research.[1]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Noradrenalone, Arterenone, Aminoacetocatechol | [2][3] |

| CAS Number | 499-61-6 | [2][3] |

| Hydrochloride CAS | 5090-29-9 | [1][4] |

| Molecular Formula | C₈H₉NO₃ | [2][3][5] |

| Molecular Weight | 167.16 g/mol | [2][3] |

| Hydrochloride MW | 203.62 g/mol | [1][4] |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O | [2][3] |

| InChI Key | CNFQARFTXUBHJY-UHFFFAOYSA-N | [2] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 235 °C (decomposition) | [3] |

| Boiling Point | 435.1 °C at 760 mmHg | [3][4] |

| Density | 1.375 g/cm³ | [3][4] |

| Flash Point | 217 °C | [3][4] |

| Vapor Pressure | 3.52 x 10⁻⁸ mmHg at 25 °C | [3] |

| pKa (Predicted) | 7.89 ± 0.20 | [3] |

| LogP | 0.9395 | [3] |

| XLogP3 | 0.6 | [3] |

| H-Bond Donor Count | 3 | [3] |

| H-Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 2 | [3] |

| Exact Mass | 167.058243 g/mol | [2][3] |

| Topological Polar Surface Area | 83.6 Ų | [2] |

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been established. The following sections detail the methodologies for two common approaches.

Protocol 1: Friedel-Crafts Acylation

This method involves the acylation of catechol with glycine, facilitated by a Lewis acid catalyst. Zinc chloride (ZnCl₂) is often preferred as it effectively directs the electrophilic substitution to the desired position on the catechol ring.[1]

Methodology:

-

Reactant Preparation: Catechol and glycine are used, with the molar ratio of catechol to glycine maintained between 1:1 and 1:1.1 to minimize side-product formation.[1]

-

Catalyst Addition: Anhydrous Zinc Chloride (ZnCl₂) is added to the reaction mixture as the Lewis acid catalyst.

-

Reaction: The reaction proceeds via the formation of an acylium ion intermediate from glycine, which then performs an electrophilic attack on the activated catechol ring.

-

Purification: The final product is typically purified through crystallization, often after conversion to its hydrochloride salt to improve stability and handling. A minimum purity of 98% is standard for its use as a pharmaceutical intermediate.[1]

Protocol 2: Ammonolysis of α-Halo-3,4-dihydroxyacetophenone

This route involves the reaction of an α-halogenated precursor, such as 3,4-dihydroxy-α-chloroacetophenone, with an amine source.

Methodology:

-

Precursor: The starting material is 3,4-dihydroxy-α-chloroacetophenone.

-

Reaction: The precursor is dissolved in a suitable solvent, such as methanol or ethanol.[5]

-

Ammonolysis: A 35% aqueous ammonia solution is added to the mixture, which acts as the nucleophile to displace the chlorine atom.[5]

-

Isolation: The product, this compound, is isolated from the reaction mixture, often followed by purification steps like recrystallization.

Biological Activity and Signaling Pathways

This compound exhibits several biological activities of interest to drug development professionals.

-

Adrenergic Receptor Interaction: The compound has been studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors.[1] Activation of these receptors is critical for regulating cardiovascular function and bronchodilation. This activity suggests potential as a therapeutic agent for conditions like heart failure and asthma.[1]

-

Antioxidant Properties: The presence of the catechol structure (the two hydroxyl groups on the phenyl ring) imparts antioxidant capabilities to the molecule.[1]

-

Metabolic Research: The compound has been investigated for potential anti-diabetic effects, with related structures showing reductions in postprandial blood glucose levels in animal models.[1] It is also used in insect biology research.[1]

The conceptual signaling pathway following its interaction with a beta-adrenergic receptor is illustrated below.

Spectroscopic Data

Detailed analysis of the molecular structure is accomplished through various spectroscopic methods. While raw spectral data is beyond the scope of this guide, the expected characteristics are summarized in the table below for reference in analytical studies.

Table 3: Expected Spectroscopic Characteristics

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to aromatic protons on the dihydroxyphenyl ring, a singlet for the methylene (-CH₂) protons adjacent to the amine and ketone, and signals for the amine (-NH₂) and hydroxyl (-OH) protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (including those bonded to hydroxyl groups), and the methylene carbon. |

| FT-IR (Infrared) | Characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (ketone), and C=C (aromatic) stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (167.058 g/mol ), along with characteristic fragmentation patterns. |

Conclusion

This compound is a well-characterized compound with a defined set of chemical and physical properties. Its synthesis is achievable through established organic chemistry protocols, such as Friedel-Crafts acylation and nucleophilic substitution. The biological significance of Noradrenalone, primarily through its interaction with adrenergic systems and its inherent antioxidant potential, establishes it as a valuable molecule for further investigation and as a key building block in the development of novel therapeutics. This guide provides a foundational repository of technical information to support such research endeavors.

References

"synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride"

An in-depth technical guide on the synthesis of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone hydrochloride, a key intermediate in the pharmaceutical industry for the synthesis of catecholamine drugs such as norepinephrine and isoproterenol.[1][2] This document provides a detailed overview of various synthetic pathways, complete with experimental protocols, quantitative data, and process visualizations for researchers, scientists, and drug development professionals.

Overview of Synthetic Pathways

The synthesis of this compound hydrochloride, also known as Noradrenalone hydrochloride, typically starts from catechol. The primary strategies involve an initial Friedel-Crafts acylation to form a key intermediate, which is then converted to the final amino compound. The most common routes are summarized below.

Synthesis via Friedel-Crafts Acylation and Hexamine (Delepine Reaction)

This common industrial method involves two main steps: the Friedel-Crafts acylation of catechol to produce an acetophenone intermediate, followed by amination using hexamine and subsequent hydrolysis.

Experimental Protocol

Step 1: Preparation of 2-chloro-1-(3,4-dihydroxyacetophenone)[1] In a suitable reactor, Methylene Chloride (1000 ml) and Aluminium chloride (300 gm) are charged and cooled to 0-5° C. Catechol (100 gm) is added lot-wise. Chloroacetyl chloride (108 gm) is then added drop-wise while maintaining the temperature at 0-5° C. The reaction mass is stirred at 25-30° C for 20-24 hours. After completion, the reaction mass is quenched in aqueous HCl. The resulting solid is filtered, and the wet cake is charged into water containing acetic acid. The solid is filtered again, washed with water, to yield the intermediate.

Step 2: Preparation of this compound Hydrochloride[1] In a round bottom flask, 2-chloro-1-(3,4-dihydroxyacetophenone) (100 gm), Hexamine (87 gm), Isopropyl alcohol (500 ml), and Chloroform (400 ml) are charged. The reaction mass is stirred at reflux temperature for 6 hours. After completion, the reaction is cooled to 25-30° C. The solid is filtered and washed with IPA and Methanol. The resulting intermediate salt is then hydrolyzed using ethanolic HCl to yield the final hydrochloride product, which is filtered and dried.

Data Presentation

| Parameter | Step 1: Acylation | Step 2: Amination | Overall |

| Starting Material | Catechol (100 gm) | 2-chloro-1-(3,4-dihydroxyacetophenone) (100 gm) | Catechol |

| Key Reagents | AlCl₃ (300 gm), Chloroacetyl chloride (108 gm) | Hexamine (87 gm), Ethanolic HCl | - |

| Solvent(s) | Methylene Chloride (1000 ml) | IPA (500 ml), Chloroform (400 ml) | - |

| Temperature | 0-5°C, then 25-30°C | Reflux, then 25-30°C | - |

| Reaction Time | 20-24 hours | 6 hours | - |

| Yield | ~110 gm (crude intermediate)[1] | - | High[1] |

Synthesis via Azide Intermediate

This pathway also begins with the 2-chloro-1-(3,4-dihydroxyacetophenone) intermediate but utilizes a different amination strategy involving an azide displacement followed by catalytic hydrogenation.

Experimental Protocol[3]

Step 1: Azide Formation 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone is dissolved in 50 ml of acetone. 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide are added. The mixture is refluxed for 24 hours. After cooling, the insoluble materials are removed by filtration, and the filtrate is concentrated under reduced pressure. Ethyl acetate is added to the residue, which is then washed sequentially with water and saturated sodium chloride solution and dried over anhydrous sodium sulfate.

Step 2: Catalytic Hydrogenation The solvent is distilled off under reduced pressure. The resulting oily residue is dissolved in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid. 1.5 g of 10% palladium on carbon catalyst is added. The mixture is stirred under a hydrogen gas stream for 5 hours at 40° C. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. Acetone is added to the concentrated residue, and the precipitated crystals are collected by filtration.

Data Presentation

| Parameter | Step 1: Azide Formation | Step 2: Hydrogenation | Overall |

| Starting Material | 2-chloro-3',4'-dihydroxyacetophenone (10 g) | Azide intermediate (from 10 g start) | 2-chloro-3',4'-dihydroxyacetophenone |

| Key Reagents | NaI (0.6 g), NaN₃ (5.23 g) | 10% Pd/C (1.5 g), conc. HCl (13.6 ml) | - |

| Solvent(s) | Acetone (50 ml), Ethyl Acetate | Methanol (100 ml), Acetone | - |

| Temperature | Reflux | 40°C | - |

| Reaction Time | 24 hours | 5 hours | 29 hours |

| Yield | - | 5.5 g[3] | 50.4%[3] |

Synthesis via Friedel-Crafts Reaction with Glycine

This method offers a more direct route from catechol to an amino-ketone, bypassing the chloro-intermediate and subsequent amination steps by using glycine directly in a Friedel-Crafts type reaction.

Experimental Protocol[2]

Add 1L of 1,2-dichloroethane into a reaction vessel and cool to 10-15°C. Add 330g of zinc chloride and stir for 20 minutes. Add 110g (1.0mol) of catechol in batches and stir for 30 minutes. Heat the mixture to 70°C. A solution of 75g (1.0mol) of glycine in 1,2-dichloroethane is added dropwise. After the addition, the reaction is heated to reflux for 12 hours. After completion, the reaction is cooled to room temperature and quenched by adding dilute hydrochloric acid. The mixture is stirred for 2-3 hours at 20-30°C, and the solid is collected by filtration. The pH of the collected solid is adjusted to approximately 6.7 using an aqueous sodium bicarbonate solution. The solid is filtered, collected, and dried to obtain the product. The final hydrochloride salt can be formed by treating the free base with HCl in a suitable solvent.

Data Presentation

| Parameter | Value |

| Starting Material | Catechol (110 g, 1.0 mol) |

| Key Reagents | Glycine (75 g, 1.0 mol), Zinc Chloride (330 g) |

| Solvent(s) | 1,2-dichloroethane (1 L) |

| Temperature | 10-15°C, then 70°C, then Reflux |

| Reaction Time | 12 hours (reflux) |

| Yield | 125.3 g (of free base)[2] |

| Molar Yield | 75.02%[2] |

This guide provides a foundational understanding of the primary methods for synthesizing this compound hydrochloride. Researchers should consult the original literature for full details and safety considerations before undertaking any experimental work.

References

Arterenone: A Technical Whitepaper on its Presumed Biological Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Arterenone

Arterenone, with the chemical name 2-amino-1-(3,4-dihydroxyphenyl)ethanone, is a catecholamine that differs from norepinephrine by the presence of a ketone group in place of the beta-hydroxyl group on the ethylamine side chain.[1] It is cataloged as a norepinephrine impurity in various pharmacopeias and chemical supplier databases.[2] Given the critical role of norepinephrine in the sympathetic nervous system, understanding the pharmacological profile of its impurities and metabolites is of significant interest for drug safety and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Arterenone is provided in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Noradrenalone, Noradrenaline Impurity B | [1][2] |

| Molecular Formula | C₈H₉NO₃ | [2] |

| Molecular Weight | 167.16 g/mol | [2] |

| CAS Number | 499-61-6 | [1] |

| Appearance | Off-White Solid | - |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

Presumed Biological Activity and Mechanism of Action

Due to the absence of specific studies on arterenone, its biological activity is inferred from its structural relationship to norepinephrine, a potent agonist at both α- and β-adrenergic receptors.[3][4] Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that mediate the physiological effects of catecholamines.[5]

Interaction with Adrenergic Receptors

It is hypothesized that arterenone will act as a ligand for adrenergic receptors. The degree of its affinity and its efficacy (as an agonist or antagonist) would be dependent on how the structural difference (ketone vs. hydroxyl group) affects its interaction with the receptor's binding pocket.

-

α-Adrenergic Receptors: These are subdivided into α1 and α2 subtypes.

-

α1-Adrenergic Receptors: These receptors are coupled to Gq proteins, and their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[5] This signaling cascade ultimately leads to an increase in intracellular calcium levels, causing smooth muscle contraction, such as vasoconstriction.[5] It is plausible that arterenone could act as an agonist at α1-receptors, leading to vasoconstriction.

-

α2-Adrenergic Receptors: These receptors are coupled to Gi proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] Presynaptic α2-receptors play a crucial role in regulating neurotransmitter release through a negative feedback mechanism.[6] Arterenone might exhibit activity at these receptors, potentially modulating sympathetic outflow.

-

-

β-Adrenergic Receptors: These are subdivided into β1, β2, and β3 subtypes, all of which are coupled to Gs proteins.[4] Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[4]

-

β1-Adrenergic Receptors: Predominantly found in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

-

β2-Adrenergic Receptors: Located in various tissues, including the smooth muscle of the bronchi and blood vessels, their activation leads to smooth muscle relaxation (bronchodilation and vasodilation).

-

β3-Adrenergic Receptors: Primarily located in adipose tissue, they are involved in the regulation of lipolysis and thermogenesis.

-

The presence of the catechol moiety in arterenone is a key structural feature for binding to adrenergic receptors. However, the ketone group in place of the beta-hydroxyl group might alter its binding affinity and intrinsic efficacy compared to norepinephrine.

Signaling Pathways

The presumed mechanism of action of arterenone would involve the activation of the same signaling pathways as norepinephrine upon binding to adrenergic receptors.

Caption: Presumed signaling pathways of arterenone at α1 and β-adrenergic receptors.

Enzymatic Degradation

Catecholamines like norepinephrine are primarily metabolized by two key enzymes: Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[7] It is highly probable that arterenone is also a substrate for these enzymes.

Caption: Hypothesized enzymatic degradation pathways of arterenone.

Quantitative Data Summary

As of the date of this publication, a comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50, EC50, Ki) for the biological activity of arterenone at adrenergic receptor subtypes. The following tables are provided as templates for the types of data that would need to be generated through experimental investigation to fully characterize the pharmacological profile of arterenone.

Table 1: Receptor Binding Affinity (Ki) of Arterenone

| Receptor Subtype | Radioligand | Ki (nM) |

| α1A | [³H]-Prazosin | Data not available |

| α1B | [³H]-Prazosin | Data not available |

| α1D | [³H]-Prazosin | Data not available |

| α2A | [³H]-Rauwolscine | Data not available |

| α2B | [³H]-Rauwolscine | Data not available |

| α2C | [³H]-Rauwolscine | Data not available |

| β1 | [³H]-Dihydroalprenolol | Data not available |

| β2 | [³H]-Dihydroalprenolol | Data not available |

| β3 | [¹²⁵I]-Cyanopindolol | Data not available |

Table 2: Functional Potency (EC50) and Efficacy (Emax) of Arterenone

| Assay Type | Receptor Subtype | EC50 (nM) | Emax (% of Norepinephrine) |

| cAMP Accumulation | β1 | Data not available | Data not available |

| β2 | Data not available | Data not available | |

| β3 | Data not available | Data not available | |

| Inositol Phosphate Accumulation | α1A | Data not available | Data not available |

| α1B | Data not available | Data not available | |

| α1D | Data not available | Data not available | |

| Vasoconstriction (Isolated Aorta) | - | Data not available | Data not available |

Detailed Experimental Protocols

To elucidate the biological activity and mechanism of action of arterenone, a series of in vitro experiments are required. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of arterenone for different adrenergic receptor subtypes.

Objective: To quantify the affinity of arterenone for α1, α2, and β-adrenergic receptor subtypes.

Principle: This is a competitive binding assay where unlabeled arterenone competes with a radiolabeled ligand for binding to receptors in a cell membrane preparation.

Materials:

-

Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected cell lines like HEK293 or CHO).

-

Radiolabeled ligands (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine for α2, [³H]-Dihydroalprenolol for β1/β2).

-

Arterenone stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and vials.

-

Glass fiber filters.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of arterenone.

-

In a 96-well plate, add the cell membrane preparation, radiolabeled ligand (at a concentration near its Kd), and varying concentrations of arterenone or buffer (for total binding) or a saturating concentration of a known unlabeled ligand (for non-specific binding).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a filtration manifold.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 of arterenone, from which the Ki can be calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

Second Messenger Functional Assays

These assays determine whether arterenone acts as an agonist or antagonist and quantify its potency (EC50) and efficacy (Emax).

Objective: To measure the effect of arterenone on intracellular cAMP levels in cells expressing β-adrenergic (Gs-coupled) or α2-adrenergic (Gi-coupled) receptors.

Principle: This assay measures the accumulation of cAMP in response to receptor activation. For Gi-coupled receptors, the assay measures the inhibition of forskolin-stimulated cAMP production.

Materials:

-

Cells expressing the receptor of interest.

-

Arterenone stock solution.

-

Forskolin (for Gi-coupled assays).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere.

-

Pre-incubate cells with a phosphodiesterase inhibitor.

-

For Gi-coupled assays, stimulate cells with forskolin.

-

Add varying concentrations of arterenone.

-

Incubate for a specified time.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.

-

Plot the concentration-response curve and determine the EC50 and Emax.

Objective: To measure the effect of arterenone on IP accumulation in cells expressing α1-adrenergic receptors.

Principle: This assay quantifies the accumulation of IP, a downstream product of PLC activation, following receptor stimulation.

Materials:

-

Cells expressing the α1-adrenergic receptor subtype of interest.

-

myo-[³H]inositol.

-

Arterenone stock solution.

-

LiCl solution (to inhibit IP degradation).

-

Dowex anion-exchange resin.

-

Scintillation cocktail and counter.

Procedure:

-

Label cells overnight with myo-[³H]inositol.

-

Wash cells to remove unincorporated label.

-

Pre-incubate cells with LiCl.

-

Stimulate cells with varying concentrations of arterenone.

-

Stop the reaction with an acid (e.g., perchloric acid).

-

Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.

-

Quantify the radioactivity of the eluted IP fraction using a scintillation counter.

-

Plot the concentration-response curve and determine the EC50 and Emax.

Isolated Tissue (Organ Bath) Assays for Vasoconstriction

Objective: To assess the functional effect of arterenone on smooth muscle contraction in an isolated blood vessel.

Principle: The contractile response of an isolated artery ring to arterenone is measured isometrically.

Materials:

-

Isolated artery (e.g., rat aorta).

-

Organ bath system with force transducer.

-

Krebs-Henseleit solution.

-

Carbogen gas (95% O₂ / 5% CO₂).

-

Arterenone stock solution.

-

Norepinephrine (as a positive control).

Procedure:

-

Dissect and clean the artery, and cut it into rings.

-

Mount the arterial rings in the organ bath containing Krebs-Henseleit solution, bubbled with carbogen and maintained at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve by adding increasing concentrations of arterenone to the bath.

-

Record the isometric tension developed at each concentration.

-

Plot the concentration-response curve and determine the EC50 and the maximum contractile response.

Caption: Workflow for an isolated organ bath experiment.

Conclusion

Arterenone, a close structural analog of norepinephrine, is presumed to interact with the adrenergic system. Based on its chemical structure, it is hypothesized to act as a ligand for α- and β-adrenergic receptors, thereby influencing downstream signaling pathways that regulate a wide array of physiological processes, particularly within the cardiovascular system. However, a notable gap exists in the scientific literature regarding direct experimental evidence and quantitative data on the biological activity of arterenone. The experimental protocols detailed in this whitepaper provide a roadmap for the comprehensive pharmacological characterization of this compound. Such studies are essential to fully understand its potential physiological effects, which is crucial for the safety and efficacy of norepinephrine-based therapeutics where arterenone may be present as an impurity. Further research is strongly encouraged to fill this knowledge gap and provide a definitive understanding of the biological activity and mechanism of action of arterenone.

References

- 1. kmpharma.in [kmpharma.in]

- 2. US10471026B2 - Norepinephrine compositions and methods therefor - Google Patents [patents.google.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Adrenoceptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Structure and Function of Noradrenaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physiological function, and molecular mechanisms of noradrenaline. It includes detailed signaling pathways, a summary of quantitative receptor binding data, and a standard experimental protocol for its study, designed for professionals in the fields of pharmacology, neuroscience, and drug development.

Noradrenaline: Structure and Chemical Properties

Noradrenaline, also known as norepinephrine, is an organic chemical in the catecholamine family that functions in the brain and body as a hormone and a neurotransmitter.[1] Its chemical structure is fundamental to its biological activity.

Structurally, noradrenaline is a phenethylamine.[1] The molecule consists of a catechol moiety—a benzene ring with two adjacent hydroxyl groups—and an ethylamine side chain with a hydroxyl group on the beta-carbon.[1][2] The International Union of Pure and Applied Chemistry (IUPAC) name for noradrenaline is (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol.[1] The presence of the catechol group and the amine group are critical for its interaction with adrenergic receptors. The "nor-" prefix signifies that it is the demethylated analogue of adrenaline (epinephrine).[3]

| Property | Value |

| IUPAC Name | (R)-4-(2-amino-1-hydroxyethyl)benzene-1,2-diol[1] |

| Molecular Formula | C₈H₁₁NO₃[4] |

| Family | Catecholamine, Phenethylamine |

| Key Features | Catechol ring, Ethylamine side chain, β-hydroxyl group[1][2] |

Biosynthesis of Noradrenaline

Noradrenaline is synthesized from the amino acid tyrosine through a series of enzymatic steps. This process primarily occurs in the adrenal medulla and the postganglionic neurons of the sympathetic nervous system.[1] In the central nervous system, the locus coeruleus is the principal site of noradrenaline production.[1][5][6]

The biosynthetic pathway is as follows:

-

Tyrosine to L-DOPA: The process begins with the amino acid tyrosine, which is hydroxylated by the enzyme tyrosine hydroxylase to form dihydroxyphenylalanine (L-DOPA). This is the rate-limiting step in catecholamine synthesis.[5][7][8]

-

L-DOPA to Dopamine: L-DOPA is then decarboxylated by the enzyme aromatic L-amino acid decarboxylase (AADC) to produce dopamine.[5][7][8][9]

-

Dopamine to Noradrenaline: Dopamine is actively transported into synaptic vesicles.[5][9] Inside these vesicles, the enzyme dopamine β-hydroxylase (also known as dopamine β-monooxygenase) catalyzes the hydroxylation of dopamine to form noradrenaline.[1][5][7][8][9]

In some cells, noradrenaline can be further converted to adrenaline by the enzyme phenylethanolamine-N-methyl transferase.[5]

References

- 1. Norepinephrine - Wikipedia [en.wikipedia.org]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Norepinephrine - American Chemical Society [acs.org]

- 4. Norepinephrine | C8H11NO3 | CID 439260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Physiology, Noradrenergic Synapse - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Noradrenaline (or norepinephrine) | Paris Brain Institute [parisbraininstitute.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis, also known by synonyms such as norarterenone and noradrenalone. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for the determination of its core properties and presents a logical workflow for its chemical synthesis. The guide also visualizes the adrenergic signaling pathway, a crucial biological context for this molecule and its derivatives. The information is structured to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a catecholamine derivative that serves as a significant building block in the synthesis of various pharmaceutically active compounds, most notably sympathomimetic amines. Its structure, featuring a primary amine and a catechol moiety, imparts specific chemical reactivity and biological activity. Understanding its fundamental physical and chemical properties is paramount for its effective utilization in medicinal chemistry and drug development.

Physicochemical Properties

The physical and chemical properties of this compound and its common hydrochloride salt are summarized below. These parameters are crucial for predicting its behavior in various experimental and physiological conditions.

Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Norarterenone, Noradrenalone, Arterenone[1][2] |

| CAS Number | 499-61-6 (free base)[1][2], 5090-29-9 (hydrochloride) |

| Molecular Formula | C₈H₉NO₃[2][3] |

| Molecular Weight | 167.16 g/mol (free base)[1][3], 203.62 g/mol (hydrochloride) |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)CN)O)O[2] |

Quantitative Physical and Chemical Data

| Property | Value |

| Melting Point | 235 °C (decomposes)[2] |

| Boiling Point | 435.1 °C at 760 mmHg (Predicted)[2] |

| Density | 1.375 g/cm³ (Predicted)[2] |

| pKa | 7.89 ± 0.20 (Predicted)[2] |

| LogP (Octanol-Water Partition Coefficient) | 0.93950 (Predicted)[2] |

| Polar Surface Area (PSA) | 83.55 Ų[2] |

| Hydrogen Bond Donors | 3[2] |

| Hydrogen Bond Acceptors | 4[2] |

| Rotatable Bonds | 2[2] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 6.7-7.5 (m, 3H, Ar-H)

-

δ 4.0-4.2 (s, 2H, -CH₂-)

-

δ 8.5-9.5 (br s, 2H, -NH₂)

-

δ 9.0-10.0 (br s, 2H, Ar-OH)

-

-

¹³C NMR (DMSO-d₆, 101 MHz):

-

δ 196-198 (C=O)

-

δ 145-155 (Ar-C-OH)

-

δ 125-130 (Ar-C)

-

δ 115-120 (Ar-CH)

-

δ 45-50 (-CH₂-)

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3500-3200 | O-H, N-H | Broad peak due to hydroxyl and amine stretching |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 1680-1660 | C=O | Ketone carbonyl stretching |

| 1600-1450 | C=C | Aromatic ring stretching |

| 1300-1000 | C-O, C-N | C-O and C-N stretching |

Mass Spectrometry (MS)

The mass spectrum of this compound would likely show a molecular ion peak (M+) at m/z 167. Key fragmentation patterns would involve the cleavage of the bond alpha to the carbonyl group and the amine group.

Experimental Protocols

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of the dried, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

-

Measurement: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂.

pKa Determination (Potentiometric Titration)

-

Solution Preparation: A standard solution of the compound (e.g., 0.01 M) is prepared in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Solubility Determination (Shake-Flask Method)

-

Procedure: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Result: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Synthesis Workflow

The synthesis of this compound typically involves a Friedel-Crafts acylation followed by amination. A representative workflow is depicted below.

Biological Context: Adrenergic Signaling Pathway

This compound is a precursor to several adrenergic agonists. Adrenergic receptors are G-protein coupled receptors that mediate the physiological effects of catecholamines like adrenaline and noradrenaline. The signaling cascade initiated by the activation of a β-adrenergic receptor is illustrated below.

Conclusion

This technical guide has consolidated the essential physical and chemical properties of this compound, providing a robust foundation for its application in research and development. The tabulated data, detailed experimental protocols, and visual representations of its synthesis and a relevant biological pathway are intended to serve as a practical resource for scientists and professionals in the pharmaceutical field. A thorough understanding of these fundamental characteristics is critical for the successful design and synthesis of novel therapeutics derived from this versatile chemical entity.

References

Technical Guide: Normetanephrine as a Key Metabolite of Norepinephrine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The topic specified was "noradrenalone as a metabolite of norepinephrine." Based on established biochemical literature, the primary and clinically significant O-methylated metabolite of norepinephrine is normetanephrine . "Noradrenalone" is not a standard term for a norepinephrine metabolite. This guide will focus on the scientifically accurate pathway involving normetanephrine.

Introduction to Norepinephrine Metabolism

Norepinephrine (NE), also known as noradrenaline, is a vital catecholamine that functions as both a neurotransmitter in the sympathetic nervous system and a hormone released from the adrenal medulla.[1][2] Its synthesis originates from the amino acid tyrosine, which is sequentially converted to L-DOPA, dopamine, and finally to norepinephrine.[2] The physiological actions of norepinephrine are terminated through reuptake into presynaptic neurons or by enzymatic degradation.[3] This degradation process is critical for regulating neurotransmitter levels and is a key focus in diagnosing certain pathologies. The two primary enzymes responsible for norepinephrine catabolism are Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO).[4][5] The O-methylation of norepinephrine by COMT results in the formation of normetanephrine (NMN), a biologically inactive metabolite.[4][6][7] The measurement of normetanephrine is of paramount importance in the diagnosis of catecholamine-secreting tumors, such as pheochromocytoma and paraganglioma.[7][8][9]

The Enzymatic Conversion Pathway

The metabolism of norepinephrine occurs via two main pathways that can act sequentially.

-

O-Methylation by COMT: Norepinephrine released into the synaptic cleft or circulation can be taken up by non-neuronal cells, where it is metabolized by Catechol-O-methyltransferase (COMT).[10] COMT catalyzes the transfer of a methyl group from the donor S-adenosyl-L-methionine (SAM) to the meta-hydroxyl group of norepinephrine, yielding normetanephrine.[5][11] This extraneuronal process is a key pathway for the metabolism of circulating catecholamines.[1]

-

Oxidative Deamination by MAO: Monoamine oxidase (MAO), located on the outer mitochondrial membrane within nerve terminals, deaminates norepinephrine to form 3,4-dihydroxyphenylglycol (DHPG).[4][12]

-

Final Product: Both normetanephrine and DHPG can be further metabolized by MAO and COMT, respectively, ultimately leading to the final product, vanillylmandelic acid (VMA), which is excreted in the urine.[4]

The conversion of norepinephrine to normetanephrine is particularly significant in the adrenal medulla and in chromaffin cells of pheochromocytomas, where COMT is present.[8][13] This intra-tumoral metabolism leads to a continuous leakage of normetanephrine into the bloodstream, making it a more stable and reliable diagnostic marker than the parent catecholamine, which is often released episodically.[7][8]

Caption: Metabolic pathway of norepinephrine synthesis and degradation.

Quantitative Data on Norepinephrine and Normetanephrine

The quantification of norepinephrine and its metabolites is crucial for clinical diagnostics. The following tables summarize key data regarding reference ranges and the diagnostic performance of these biomarkers.

Table 1: Plasma and Urine Reference Ranges

| Analyte | Matrix | Reference Range | Notes |

|---|---|---|---|

| Norepinephrine | Plasma | < 498 ng/L (< 2.95 nmol/L) | Can fluctuate significantly with stress and posture.[14] |

| Normetanephrine | Plasma | < 0.90 nmol/L | Considered a more stable marker than norepinephrine.[15] |

| Normetanephrine | 24-hr Urine | < 4500 nmol/24 hr | Reflects total daily production.[16] |

Table 2: Diagnostic Performance for Pheochromocytoma

| Test | Sensitivity | Specificity | Source |

|---|---|---|---|

| Plasma Free Metanephrines | 96% | 85% | [8] |

| 24-hr Urinary Metanephrines | 87.5% | 99.7% |[8] |

Experimental Protocols

This protocol outlines the standard procedure for quantifying plasma normetanephrine and metanephrine, typically using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Patient Preparation: The patient should be in a supine position for at least 30 minutes before blood collection to minimize physiological fluctuations in catecholamine levels. Fasting is preferred.

-

Sample Collection: Draw blood into a pre-chilled tube containing a suitable anticoagulant (e.g., EDTA).

-

Sample Processing: Immediately place the sample on ice. Centrifuge at 4°C within one hour of collection to separate the plasma.

-

Plasma Extraction: Transfer the plasma to a new tube and store it at -80°C until analysis. For analysis, perform a solid-phase extraction (SPE) to isolate the metanephrines from interfering plasma components.

-

LC-MS/MS Analysis:

-

Inject the extracted sample into an LC-MS/MS system.

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous solution with a small percentage of organic solvent (e.g., methanol or acetonitrile) and an acid (e.g., formic acid).

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using stable isotope-labeled internal standards for accurate quantification.

-

-

Data Interpretation: Compare the measured concentrations against established reference ranges. Elevated levels, particularly of normetanephrine, are highly suggestive of a pheochromocytoma.[8][15]

This test is used to differentiate between high normetanephrine levels caused by a tumor versus those from sympathetic nervous system activation.

-

Baseline Measurement: After an overnight fast and 30 minutes of supine rest, draw a baseline blood sample for plasma normetanephrine and norepinephrine measurement.

-

Clonidine Administration: Administer a single oral dose of clonidine (0.3 mg/70 kg body weight). Clonidine is a central alpha-2 adrenergic agonist that suppresses centrally mediated sympathetic outflow.

-

Post-Clonidine Measurement: Draw a second blood sample 3 hours after clonidine administration for repeat measurement of plasma normetanephrine and norepinephrine.

-

Interpretation:

-

Normal/Negative Response: In patients without a pheochromocytoma, clonidine will suppress sympathetic nerve activity, leading to a significant decrease in plasma norepinephrine and a subsequent fall in normetanephrine levels.

-

Pheochromocytoma/Positive Response: In patients with a pheochromocytoma, catecholamine release is autonomous and not under nervous system control. Therefore, clonidine administration fails to suppress norepinephrine and normetanephrine levels, which remain elevated.[14] Plasma normetanephrine is a more reliable marker for this test than norepinephrine.[14]

-

Visualizations of Workflows and Signaling

Caption: Diagnostic workflow for pheochromocytoma.

Caption: Norepinephrine release, signaling, and metabolism.

Conclusion

The metabolic conversion of norepinephrine to normetanephrine by the enzyme COMT is a fundamental process with significant clinical implications. While normetanephrine itself is biologically inactive, its stable production and release from chromaffin tumors make it an exceptionally reliable biomarker for the diagnosis of pheochromocytoma and paraganglioma. Understanding the kinetics, quantification, and physiological regulation of this metabolic pathway is essential for researchers and clinicians in endocrinology, oncology, and pharmacology. Accurate measurement using advanced techniques like LC-MS/MS, combined with appropriate diagnostic workflows, ensures timely and accurate identification of these potentially life-threatening tumors.

References

- 1. researchgate.net [researchgate.net]

- 2. Norepinephrine - Wikipedia [en.wikipedia.org]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]

- 5. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 6. Normetanephrine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. emedicine.medscape.com [emedicine.medscape.com]

- 9. Epinephrine, Norepinephrine, Dopamine, Metanephrine, Normetanephrine, VMA, HVA - Glossary - Better Understanding Health Issues | Biron [biron.com]

- 10. Regional release and removal of catecholamines and extraneuronal metabolism to metanephrines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. custommedicine.com.au [custommedicine.com.au]

- 12. Different metabolism of norepinephrine and epinephrine by catechol-O-methyltransferase and monoamine oxidase in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasma metanephrines are markers of pheochromocytoma produced by catechol-O-methyltransferase within tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Normetanephrine - Neurotransmitters - Lab Results explained | HealthMatters.io [healthmatters.io]

- 16. taylorandfrancis.com [taylorandfrancis.com]

Solubility Profile of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-1-(3,4-dihydroxyphenyl)ethanone, also known as noradrenalone or arterenone, and its common salt forms. Understanding the solubility of this compound is critical for its application in pharmaceutical research and development, influencing formulation strategies, bioavailability, and therapeutic efficacy. This document compiles available solubility data, details standard experimental protocols for solubility determination, and illustrates relevant biological pathways and experimental workflows.

Core Compound Information

This compound is a catecholamine and a key intermediate in the synthesis of various adrenergic agonists. It is the ketone form of norepinephrine. For pharmaceutical applications, it is often used in its salt forms, primarily as the hydrochloride or bitartrate salt, to enhance its stability and solubility.

Chemical Structure:

Quantitative Solubility Data

The solubility of this compound is highly dependent on its form (free base vs. salt), the solvent, and the temperature. The following tables summarize the available quantitative and qualitative solubility data. It is important to note that some discrepancies exist in the reported values, highlighting the necessity of experimental verification for specific applications.

This compound (Free Base)

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | Very slightly soluble[1] | Not Specified | Qualitative description. |

| Ethanol (95%) | Practically insoluble[1] | Not Specified | One source describes it as sparingly soluble, indicating potential variability.[1] |

| Diethyl Ether | Practically insoluble[1] | Not Specified | |

| Acetic Acid (100%) | Freely soluble[1] | Not Specified | |

| Chloroform | Soluble[1] | Not Specified | |

| Tetrahydrofuran | Sparingly soluble[1] | Not Specified | |

| Methanol | Slightly soluble | Not Specified | |

| DMSO | Slightly soluble | Not Specified |

This compound Hydrochloride (Norepinephrine Hydrochloride/Arterenone HCl)

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Notes |

| Water | 41[2] | 199.37[2] | 25[2] | Another source reports 250 mg/mL, suggesting a significant discrepancy that may depend on experimental conditions. |

| DMSO | 41[2] | 199.37[2] | 25[2] | Another source reports 8.93 mg/mL with sonication and heating to 60°C for the DL-form. |

| 1M HCl | 100 | 486.29 | Not Specified | For the DL-form. |

| Water | < 0.1 | Insoluble | Not Specified | For the DL-form, which contradicts other findings for the hydrochloride salt. |

Norepinephrine Bitartrate Hydrate

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| DMSO | ~25 | Not Specified | |

| Dimethylformamide | ~10 | Not Specified | |

| PBS (pH 7.2) | ~10 | Not Specified | Aqueous solution is not recommended for storage for more than one day. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount in pharmaceutical development. The following are detailed methodologies for key experiments.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium or thermodynamic solubility.

Objective: To determine the saturation concentration of a compound in a specific solvent at a constant temperature.

Materials:

-

This compound (or its salt form) of known purity.

-

Selected solvents of analytical grade.

-

Glass vials with screw caps.

-

Orbital shaker with temperature control.

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF).

-

Analytical balance.

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).

Procedure:

-

Preparation: Add an excess amount of the solid compound to a clear glass vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to the vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solids settle. Alternatively, centrifuge the vials at a specific speed and temperature to facilitate the separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility of the compound in the solvent, expressed in mg/mL or mol/L, taking into account the dilution factor.

Kinetic Solubility Determination (High-Throughput Screening Method)

Kinetic solubility is often measured in early drug discovery to quickly assess the dissolution of a compound from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Objective: To determine the concentration at which a compound precipitates when added from a DMSO stock solution to an aqueous buffer.

Materials:

-

Compound stock solution (e.g., 10 mM in DMSO).

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

96-well microplates.

-

Automated liquid handler.

-

Plate reader capable of nephelometry or UV-Vis absorbance measurements.

Procedure:

-

Plate Preparation: Dispense serial dilutions of the compound's DMSO stock solution into the wells of a 96-well plate.

-

Buffer Addition: Rapidly add the aqueous buffer to each well using an automated liquid handler to initiate the dissolution and potential precipitation process.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, after centrifugation of the plate, the concentration in the supernatant can be determined by UV-Vis spectroscopy.

-

Data Analysis: The kinetic solubility is typically defined as the concentration at which the turbidity signal significantly increases above the background, indicating precipitation.

Visualizations: Pathways and Workflows

Adrenergic Receptor Signaling Pathway

This compound is a precursor to norepinephrine, a potent agonist of adrenergic receptors. The activation of these receptors triggers downstream signaling cascades.

Caption: Adrenergic receptor signaling cascade.

Raf-1/MAP Kinase Signaling Pathway

Norepinephrine, derived from this compound, can also activate the Raf-1/MAP kinase cascade, which is crucial for cell growth and differentiation.

Caption: The Raf-1/MAP Kinase signaling pathway.

Experimental Workflow for Thermodynamic Solubility

The following diagram illustrates the logical steps involved in the shake-flask method for determining thermodynamic solubility.

Caption: Shake-flask solubility determination workflow.

References

"2-Amino-1-(3,4-dihydroxyphenyl)ethanone molecular weight and formula"

An In-depth Technical Guide on 2-Amino-1-(3,4-dihydroxyphenyl)ethanone

Introduction

This compound, also known by synonyms such as Noradrenalone and aminoacetocatechol, is a catecholamine derivative of significant interest in pharmaceutical and biological research. It serves as a crucial intermediate in the synthesis of various adrenergic drugs and exhibits a range of biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis protocols, and biological significance, tailored for researchers, scientists, and professionals in drug development. The compound is commonly available as a free base and as a hydrochloride salt.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | This compound | This compound Hydrochloride |

| Molecular Formula | C₈H₉NO₃[1][2] | C₈H₁₀ClNO₃[3][4] |

| Molecular Weight | 167.16 g/mol [2][5] | 203.62 g/mol [3][4] |

| CAS Number | 499-61-6[1][2] | 5090-29-9[3][4] |

| Melting Point | 235 °C (decomposes)[1] | 250°C to 280°C[3] |

| Boiling Point | 435.1 °C at 760 mmHg[1] | 435.1 °C[4] |

| Density | 1.375 g/cm³[1] | 1.375 g/cm³[4] |

| Flash Point | 217 °C[1] | 217 °C[4] |

| pKa | 7.89 ± 0.20 (Predicted)[1] | Not Available |

| LogP | 0.93950[1] | Not Available |

| Hydrogen Bond Donor Count | 3[1] | 4[4] |

| Hydrogen Bond Acceptor Count | 4[1] | 4[4] |

| Rotatable Bond Count | 2[1][4] | 2[4] |

| Exact Mass | 167.058243149[1][2] | 203.0349209[4] |

| Synonyms | Noradrenalone, aminoacetocatechol, catechol aminoketone[1] | Noradenalone hydrochloride, Noradrenalone Hydrochloride[4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various chemical routes. Below are detailed protocols for some of the key synthetic methods.

Protocol 1: Synthesis of this compound Hydrochloride via Azide Intermediate[6]

This protocol describes a two-step synthesis starting from 2-chloro-3',4'-dihydroxyacetophenone.

Step 1: Synthesis of 2-azido-1-(3,4-dihydroxy-phenyl)-ethanone

-

Dissolve 10 g (53.6 mmol) of 2-chloro-3',4'-dihydroxyacetophenone in 50 ml of acetone.

-

Add 600 mg (4.0 mmol) of sodium iodide and 5.23 g (80.5 mmol) of sodium azide to the solution.

-

Reflux the mixture for 24 hours.

-

After cooling, remove the insoluble materials by filtration.

-

Concentrate the filtrate under reduced pressure.

-

To the resulting residue, add ethyl acetate and wash sequentially with water and a saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill off the solvent under reduced pressure to obtain the oily azide intermediate.

Step 2: Catalytic Hydrogenation to 2-amino-3',4'-dihydroxyacetophenone hydrochloride

-

Dissolve the oily residue from the previous step in 100 ml of methanol and 13.6 ml of concentrated hydrochloric acid.

-

Add 1.5 g of 10% palladium on carbon (Pd/C) catalyst to the solution.

-

Stir the mixture at 40°C under a hydrogen gas stream for 5 hours.

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Add acetone to the concentrated residue to precipitate the product.

-

Collect the precipitated crystals by filtration to obtain 2-amino-3',4'-dihydroxyacetophenone hydrochloride.

Protocol 2: Synthesis via Friedel-Crafts Acylation[3]

This method involves the acylation of catechol with glycine.

-

The reaction is a Friedel-Crafts acylation between catechol and glycine.

-

A Lewis acid catalyst, such as zinc chloride (ZnCl₂), is used to mediate the reaction.

-

The molar ratio of catechol to glycine should be maintained at 1:1 to 1:1.1 to minimize the formation of side products.

-

The reaction proceeds through the formation of an acylium ion intermediate from glycine, which then attacks the aromatic ring of catechol.

Protocol 3: Synthesis from 3,4-dihydroxy-α-chloroacetophenone and Ammonia[7]

A straightforward method involving the reaction with ammonia.

-

React 3,4-dihydroxy-α-chloroacetophenone with a 35% aqueous solution of ammonia.

-

The reaction can be carried out in a solvent such as methanol or ethanol.

Caption: Overview of synthetic pathways.

Biological Activity and Signaling Pathways

This compound hydrochloride is recognized for its potential biological activities, including its role as a potential Dopachrome tautomerase (DCT) and as an enzyme inhibitor.[3] Its chemical structure, featuring a hydroxylated phenyl group, is crucial for its biological interactions.[3]

Interaction with Adrenergic Receptors

The compound has been studied for its interaction with adrenergic receptors, particularly beta-adrenergic receptors.[3] Activation of these receptors is vital for cardiovascular and respiratory functions. This interaction suggests its potential as a therapeutic agent for conditions like heart failure and asthma.[3]

Antioxidant and Anti-Diabetic Properties

The catechol structure of the molecule contributes to its antioxidant properties.[3] Additionally, related compounds have shown the ability to reduce postprandial blood glucose levels in animal models, indicating potential anti-diabetic effects.[3]

References

The Catechol Moiety: A Linchpin in the Biological Significance of Noradrenalone

Abstract: Noradrenalone, more commonly known as norepinephrine, is a pivotal catecholamine that functions as both a neurotransmitter in the central and peripheral nervous systems and as a hormone released from the adrenal medulla. Its physiological and pharmacological activities are intrinsically linked to its chemical architecture, particularly the 3,4-dihydroxybenzene group, or catechol moiety. This technical guide provides an in-depth examination of the biological significance of this catechol structure. It is the primary determinant for high-affinity binding and activation of adrenergic receptors, a crucial substrate for metabolic inactivation by catechol-O-methyltransferase (COMT), and a key feature for interaction with the norepinephrine transporter (NET). Understanding the profound influence of the catechol group is fundamental for researchers, scientists, and drug development professionals engaged in the study of adrenergic systems and the design of novel therapeutics.

The Catechol Moiety in Adrenergic Receptor Interaction

The interaction of noradrenalone with its cognate G protein-coupled receptors (GPCRs)—the α and β-adrenergic receptors—is critically dependent on the catechol structure. The two hydroxyl groups are not merely passive structural elements; they are essential for establishing the high-affinity binding and eliciting the conformational changes in the receptor required for signal transduction.

Molecular Basis of Binding and Activation

Maximal agonistic activity at adrenergic receptors is contingent upon the presence of the meta- and para-hydroxyl groups of the catechol ring. These groups form crucial hydrogen bonds with highly conserved serine residues located within the fifth transmembrane (TM5) helix of the receptor. For instance, in the β2-adrenergic receptor, these interactions anchor the ligand in the binding pocket and are thought to contribute to a "rotamer toggle switch" mechanism involving aromatic residues in TM6, which triggers receptor activation.

The orientation of the catechol ring within the binding pocket can differ between receptor subtypes, contributing to selectivity. In α1-adrenergic receptors, in addition to hydrogen bonding, aromatic-aromatic interactions between the catechol ring and phenylalanine residues are critically involved in agonist docking and receptor activation.

Structure-Activity Relationship (SAR)

The indispensable role of the catechol moiety is underscored by structure-activity relationship studies. Modifications to this ring system profoundly alter a compound's affinity, efficacy, and selectivity for adrenergic receptor subtypes. Removing or repositioning the hydroxyl groups typically leads to a significant decrease in potency. However, strategic replacement of the catechol group has been a cornerstone of drug development, yielding compounds with improved pharmacokinetic profiles and receptor selectivity.

| Compound | Structural Modification from Noradrenalone | Key Pharmacological Consequences | Receptor Selectivity |

| Phenylephrine | Removal of the para-hydroxyl group | Reduced potency at α and β receptors; loss of β2 activity. | Selective for α1-receptors. |

| Metaproterenol | Catechol (3,4-dihydroxy) replaced with Resorcinol (3,5-dihydroxy) | Resistant to metabolism by COMT, leading to better oral activity. | Selective for β2-receptors. |

| Salbutamol | Meta-hydroxyl of catechol replaced with a hydroxymethyl group | Increased β2-selectivity and resistance to COMT metabolism. | Selective for β2-receptors. |

Role of the Catechol Structure in Noradrenalone Metabolism

The catechol structure is a primary target for enzymatic degradation, which is a key factor in the short duration of action and poor oral bioavailability of endogenous catecholamines. Two principal enzymes, Catechol-O-methyltransferase (COMT) and Monoamine Oxidase (MAO), are responsible for its catabolism.

-

Catechol-O-Methyltransferase (COMT): This enzyme specifically recognizes and acts upon the catechol moiety. In the presence of the co-factor S-adenosyl-L-methionine (SAM), COMT catalyzes the transfer of a methyl group to the meta-hydroxyl group of noradrenalone, converting it into the inactive metabolite normetanephrine.[1][2] This metabolic pathway is a major route of inactivation for circulating catecholamines.[3] The susceptibility of the catechol group to COMT-mediated methylation is a primary reason for the low oral bioavailability of noradrenalone.

-

Monoamine Oxidase (MAO): This enzyme catalyzes the oxidative deamination of the ethylamine side chain. While not directly acting on the catechol ring, its action is a parallel and crucial step in the complete degradation of noradrenalone.

The combined action of COMT and MAO ultimately metabolizes noradrenalone to vanillylmandelic acid (VMA), which is excreted in the urine.[2]

Metabolic pathways of noradrenalone via COMT and MAO.

Noradrenalone Signaling Pathways

Upon binding to adrenergic receptors, noradrenalone initiates distinct intracellular signaling cascades determined by the G protein subtype to which the receptor is coupled. The catechol moiety's interaction is the triggering event for these pathways.

-

α1-Adrenergic Receptors (Gq-coupled): Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptors (Gi-coupled): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

-

β-Adrenergic Receptors (Gs-coupled): Activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP. cAMP then activates PKA, which phosphorylates various downstream target proteins to elicit a cellular response.

Signaling pathways activated by noradrenalone.

Quantitative Analysis of Noradrenalone Interactions

The interactions of noradrenalone with its biological targets can be quantified to understand its potency, affinity, and metabolic susceptibility. The catechol structure is a key determinant of these quantitative parameters.

| Parameter | Target | Species/System | Value | Significance |

| pKi (Binding Affinity) | α1A-Adrenergic Receptor | Human | ~6.9 | High affinity binding.[4] |

| α2A-Adrenergic Receptor | Human | ~8.0 | Highest affinity for α2 subtypes.[4] | |

| β1-Adrenergic Receptor | Human | ~6.7 | High affinity; ~10-fold selective over β2.[4][5] | |

| β2-Adrenergic Receptor | Human | ~5.7 | Lower affinity compared to β1.[4][5] | |

| pEC50 (Potency) | α1-Adrenergic Receptor | Rat Small Mesenteric Artery (Contraction) | 5.7 ± 0.1 | Potent vasoconstrictor activity.[6] |

| Km (Enzyme Affinity) | Soluble COMT (S-COMT) | Human Erythrocytes | 91.3 ± 14.1 µM | Lower affinity form of the enzyme.[7] |

| Membrane-Bound COMT (MB-COMT) | Human Erythrocytes | 11.7 ± 1.1 µM | Higher affinity form, significant in tissues like the brain.[7] |

Note: pKi, pEC50, and Km values can vary based on experimental conditions, tissue type, and assay methodology. The values presented are representative examples from the literature.

Experimental Protocols

Investigating the role of the catechol moiety requires specific and robust experimental methodologies. The following are summarized protocols for key assays used to characterize the interactions of noradrenalone.

Radioligand Binding Assay for Adrenergic Receptors

This assay quantifies the affinity (Ki) of noradrenalone for a specific receptor subtype by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the adrenergic receptor of interest from cultured cells or tissue homogenates via differential centrifugation.[8][9]

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2, [125I]cyanopindolol for β), and varying concentrations of unlabeled noradrenalone.[2][10]

-

Incubation: Incubate the plates at a defined temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[2]

-

Separation: Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters.[2]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of noradrenalone. Fit the data to a one-site competition model to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.

Workflow for a competitive radioligand binding assay.

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the potency (EC50) of noradrenalone at Gs- or Gi-coupled receptors by quantifying changes in intracellular cAMP levels.

Methodology:

-

Cell Culture: Plate cells stably or transiently expressing the β-adrenergic (Gs) or α2-adrenergic (Gi) receptor in a multi-well format.

-

Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor, such as IBMX (0.5 mM), to prevent the degradation of newly synthesized cAMP.[11]

-

Agonist Stimulation: Add varying concentrations of noradrenalone to the wells and incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.[12] For Gi-coupled receptors, cells are co-stimulated with an adenylyl cyclase activator like forskolin.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-